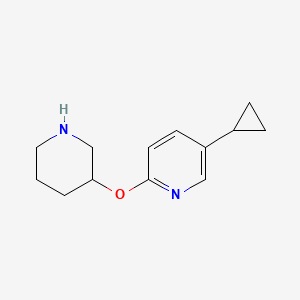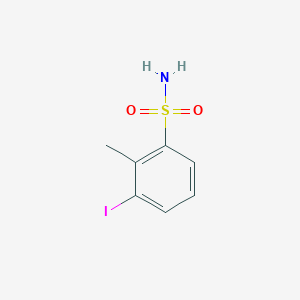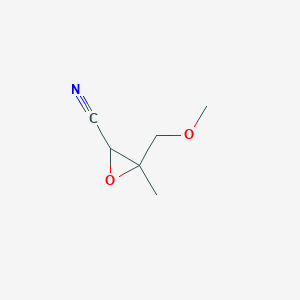
3-(Methoxymethyl)-3-methyloxirane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethyl)-3-methyloxirane-2-carbonitrile is an organic compound characterized by the presence of an oxirane ring, a methoxymethyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of methoxymethyl chloride with 3-methyloxirane-2-carbonitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent extraction and recrystallization are commonly used to purify the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxymethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base.
Major Products Formed
Oxidation: Diols
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(Methoxymethyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-3-methyloxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems. The nitrile group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
3-Methyloxirane-2-carbonitrile: Lacks the methoxymethyl group, leading to different reactivity and applications.
Methoxymethyl chloride: Used as a reagent in the synthesis of 3-(Methoxymethyl)-3-methyloxirane-2-carbonitrile.
Oxirane derivatives: Compounds with similar oxirane rings but different substituents.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the methoxymethyl and nitrile groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
3-(methoxymethyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C6H9NO2/c1-6(4-8-2)5(3-7)9-6/h5H,4H2,1-2H3 |
InChI Key |
IDSPLYXNMRACTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


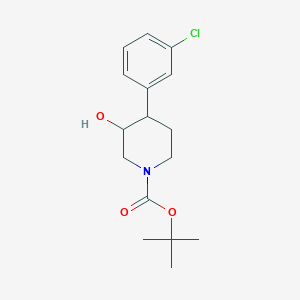
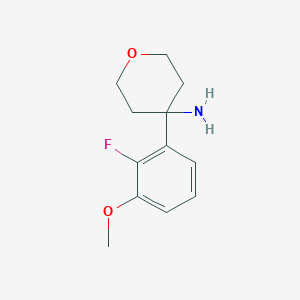
![2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol](/img/structure/B13232658.png)
![2-(Butan-2-yl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13232664.png)
![3-Methoxy-N-methylspiro[3.3]heptan-1-amine](/img/structure/B13232676.png)
![4-(3-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13232678.png)
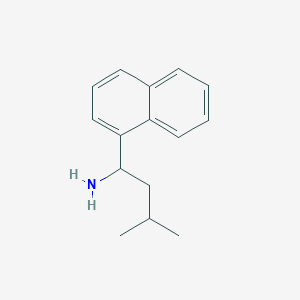
![[4-(Propan-2-yl)oxolan-2-yl]methanol](/img/structure/B13232711.png)
![Methyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B13232713.png)
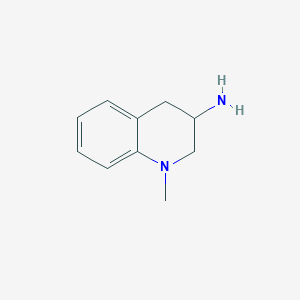

![2-Propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13232721.png)
